Product packaging for Adenosine-5'-diphosphate-2',3'-vanadate(Cat. No.:)

Adenosine-5'-diphosphate-2',3'-vanadate

Cat. No.: B10760709
M. Wt: 514.17 g/mol
InChI Key: LNTGSEVLNDWSHX-MSQVLRTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine-5'-diphosphate-2',3'-vanadate (ADP-vanadate) is a potent and widely utilized transition state analog inhibitor that has become an indispensable tool in enzymology and mechanistic biochemistry. This compound mimics the pentavalent transition state of the phosphoryl transfer reaction, specifically and tightly binding to the active sites of a diverse range of enzymes that utilize ATP or ADP as substrates. Its primary research value lies in its ability to "trap" enzymes in a catalytic intermediate state, making it invaluable for studying the mechanisms of kinases, ATPases, and other phosphoryl transferases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N5O12P2V B10760709 Adenosine-5'-diphosphate-2',3'-vanadate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N5O12P2V

Molecular Weight

514.17 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;vanadium;dihydrate

InChI

InChI=1S/C10H15N5O10P2.2H2O.V/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*1H2;/t4-,6-,7-,10-;;;/m1.../s1

InChI Key

LNTGSEVLNDWSHX-MSQVLRTGSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.O.O.[V]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.O.O.[V]

Origin of Product

United States

Contextualizing Vanadate As a Phosphate Mimic in Enzymatic Reactions

Vanadate (B1173111), in its +5 oxidation state, exhibits structural and electronic similarities to phosphate (B84403). This resemblance allows it to act as a phosphate mimic in many biological systems. researchgate.netnih.gov Enzymes that bind or process phosphate-containing substrates can often interact with vanadate. Vanadate can adopt a tetrahedral geometry similar to phosphate, enabling it to fit into the active sites of various enzymes. researchgate.net

The ability of vanadate to mimic the transition state of phosphoryl transfer reactions is a key aspect of its utility in enzymology. researchgate.netnih.gov During these reactions, the phosphate group often forms a transient, high-energy, trigonal bipyramidal intermediate. Vanadate can form stable complexes that resemble this transition state, effectively inhibiting the enzyme. nih.govpnas.org This inhibitory property has made vanadate a widely used tool for studying the mechanisms of enzymes such as ATPases, phosphatases, and kinases. nih.govpnas.orgnih.gov

For instance, vanadate is a potent inhibitor of many phosphatases. pnas.orgudel.edu Its interaction with the active site can provide insights into the catalytic mechanism of these enzymes. pnas.org Similarly, in the context of ATPases, the formation of a stable ADP-vanadate complex can trap the enzyme in a state that mimics the transition state of ATP hydrolysis, providing a snapshot of the enzyme's conformation during catalysis. researchgate.netnih.govpnas.org

Significance of Transition State Analogs in Enzymology

Transition state analogs are stable molecules that are chemically and structurally similar to the unstable transition state of a substrate in an enzyme-catalyzed reaction. wikipedia.orgyoutube.com According to transition state theory, enzymes accelerate reactions by binding to and stabilizing the transition state more tightly than the substrate or product. numberanalytics.comnih.gov This preferential binding lowers the activation energy of the reaction. numberanalytics.com

The significance of transition state analogs lies in their ability to act as potent enzyme inhibitors. wikipedia.org By mimicking the high-energy intermediate, these analogs can bind to the enzyme's active site with very high affinity, often much stronger than the substrate itself. youtube.comnih.gov This tight binding effectively blocks the enzyme's activity, allowing researchers to study its function and mechanism in detail. youtube.comnumberanalytics.com

The development of transition state analogs has been a cornerstone of enzymology and drug design. youtube.comnih.gov By studying how these analogs interact with an enzyme, scientists can deduce the structure of the actual transition state, a fleeting species that is otherwise difficult to observe directly. nih.govacs.org This knowledge is invaluable for understanding catalytic mechanisms and for designing highly specific and effective enzyme inhibitors for therapeutic purposes. youtube.com For example, transition state analog inhibitors are used in medications for influenza and HIV. wikipedia.org

Historical Perspectives on the Development and Application of Adp Vanadate Analogs in Research

Chemical Synthesis Methodologies for the 2',3'-vanadate Adduct

The chemical synthesis of this compound involves the direct interaction of adenosine-5'-diphosphate (ADP) with a vanadate species in an aqueous solution. The formation of the 2',3'-vanadate adduct is a result of the reaction between the cis-hydroxyl groups of the ribose moiety of ADP and vanadate.

The reaction is typically performed in an aqueous buffer system where the pH is maintained between 5 and 9. nih.gov This pH range is critical for ensuring the stability of the reactants and the formation of the desired product. The vanadate source is usually an alkali metal orthovanadate, such as sodium orthovanadate (Na₃VO₄).

The general reaction can be summarized as follows:

ADP + VO₄³⁻ ⇌ ADP-2',3'-vanadate

The equilibrium of this reaction is influenced by the concentration of the reactants, the pH of the solution, and the temperature. While detailed kinetic studies for the isolated adduct are not extensively published, the formation is generally considered to be a reversible process.

ParameterTypical ConditionRationale
Reactants Adenosine-5'-diphosphate (ADP), Sodium Orthovanadate (Na₃VO₄)Direct precursors for the adduct formation.
Solvent Aqueous BufferTo maintain a stable pH and solubilize reactants.
pH 5.0 - 9.0Optimal range for the stability of ADP and vanadate species, and for the formation of the cyclic ester with the ribose. nih.gov
Temperature Room Temperature (approx. 20-25°C)Sufficient for the reaction to proceed without causing degradation of the nucleotide.
Reactant Ratio Equimolar to slight excess of vanadateTo drive the equilibrium towards the formation of the adduct.

It is important to note that in aqueous solutions, vanadate can exist in various oligomeric forms depending on the concentration and pH. However, it is the monomeric vanadate species that is believed to react with the diol of the ribose to form the cyclic ester. nih.gov

Enzymatic and Biologically Relevant Formation of the ADP-Vanadate Complex

In a biological context, the ADP-vanadate complex is most notably formed in the active site of various ATP-hydrolyzing enzymes (ATPases). This in situ formation is a powerful tool for trapping the enzyme in a state that mimics the transition state of ATP hydrolysis. This "trapped" state allows researchers to study the conformational changes and the catalytic mechanism of the enzyme.

The enzymatic formation of the ADP-vanadate complex typically requires the following components:

The ATPase enzyme of interest

Adenosine-5'-triphosphate (ATP)

A vanadate salt (e.g., sodium orthovanadate)

A divalent cation, most commonly magnesium (Mg²⁺), which is a crucial cofactor for most ATPases. nih.gov

The process begins with the enzyme binding to ATP and its cofactor. The enzyme then hydrolyzes ATP into ADP and inorganic phosphate (Pi). In the presence of vanadate, which acts as a phosphate analog, the vanadate ion can occupy the position of the released (or about to be released) gamma-phosphate of ATP. This forms a stable complex with the ADP that remains in the active site, effectively trapping the enzyme in a post-hydrolysis, pre-product release state. researchgate.netnih.gov

Several well-studied ATPases have been shown to form this stable ADP-vanadate complex, including:

P-glycoprotein: A member of the ATP-binding cassette (ABC) transporter family, where the formation of the ADP-vanadate complex has been used to study its drug efflux mechanism. nih.gov

Myosin: A motor protein where the ADP-vanadate complex has been instrumental in elucidating the structural changes that occur during muscle contraction. nih.gov

MutS: A DNA mismatch repair protein, where vanadate has been shown to inhibit its ATPase activity, suggesting the formation of an ADP-vanadate complex. nih.gov

Enzyme ClassExampleResearch Application of ADP-Vanadate Complex
ABC Transporters P-glycoproteinStudying the conformational changes during the transport cycle. nih.gov
Motor Proteins MyosinTrapping the pre-power stroke state to understand force generation. nih.gov
DNA Repair Enzymes MutSInvestigating the role of ATP hydrolysis in DNA mismatch recognition. nih.gov

The formation of the ADP-vanadate complex within an enzyme's active site is a slow process and is dependent on the cooperative binding of the nucleotide. nih.gov The stability of this trapped complex can vary depending on the specific enzyme and the experimental conditions.

Purification and Characterization Techniques for Research-Grade ADP-Vanadate

The purification and characterization of this compound are essential to ensure its suitability for research applications. The methods employed often depend on whether the complex is studied in isolation or as part of an enzyme-nucleotide complex.

Purification:

When the ADP-vanadate complex is formed in the presence of an enzyme, a common purification step is the removal of unbound nucleotides and vanadate. This is often achieved through:

Centrifuge Column Elution: A rapid method to separate the larger enzyme-ligand complex from smaller, unbound molecules. researchgate.net

Gel Filtration Chromatography: This technique separates molecules based on their size, effectively isolating the protein-ADP-vanadate complex.

For the purification of the isolated ADP-2',3'-vanadate adduct from a chemical synthesis reaction, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. The gradient of the organic modifier is adjusted to achieve optimal separation of the product from unreacted ADP and other byproducts.

Characterization:

A suite of analytical techniques is employed to confirm the identity and structure of the ADP-vanadate complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of the ADP-vanadate adduct.

³¹P NMR: Is particularly useful for probing the phosphate groups. The chemical shifts of the α- and β-phosphates of ADP are sensitive to the binding of vanadate. mdpi.comnih.gov

⁵¹V NMR: Directly observes the vanadium nucleus, providing insights into its coordination environment. The chemical shift of ⁵¹V is highly dependent on the geometry of the vanadate complex. udel.edu

X-ray Crystallography: This technique has been successfully used to determine the three-dimensional structure of the ADP-vanadate complex when it is bound to an enzyme. These studies have revealed a trigonal bipyramidal geometry for the vanadate moiety in the active site, which supports its role as a transition state analog. nih.govacs.org

Mass Spectrometry: Can be used to confirm the molecular weight of the ADP-vanadate adduct.

TechniqueInformation Obtained
HPLC Purity of the synthesized ADP-2',3'-vanadate.
³¹P NMR Confirmation of vanadate binding to the phosphate backbone and structural information. mdpi.comnih.gov
⁵¹V NMR Information on the coordination state and geometry of the vanadium center. udel.edu
X-ray Crystallography High-resolution 3D structure of the ADP-vanadate complex within an enzyme's active site. nih.govacs.org
Mass Spectrometry Confirmation of the molecular mass of the compound.

Conformational States of Vanadate and its Coordination Chemistry within Enzyme Active Sites

Vanadate's versatility in coordination chemistry is central to its function as a phosphate analog. In the confined environment of an enzyme's active site, it adopts specific geometries that are crucial for its inhibitory role.

In aqueous solution, vanadate (V) exists in a complex equilibrium involving various monomeric and oligomeric species. The specific form present is highly dependent on factors such as pH, concentration, and ionic strength. nih.gov At physiological pH (~7), the mononuclear species, specifically dihydrogen vanadate (H₂VO₄⁻), is relevant, particularly at low concentrations. nih.gov However, as the vanadate concentration increases, condensation reactions lead to the formation of various oligomers, including dimers (V₂O₇⁴⁻), cyclic tetramers (V₄O₁₂⁴⁻), and the particularly stable decavanadate (B1236424) (V₁₀O₂₈⁶⁻). nih.govresearchgate.net

The interconversion between these species can be rapid, and the catalytic environment of an enzyme can influence which form binds. nih.gov While monomeric orthovanadate is often the species identified in crystal structures of inhibited enzymes, evidence suggests that oligomeric forms present in solution can also bind to active sites. nih.govnih.gov The biological effects of vanadate can differ depending on the specific oligomeric species involved, highlighting the importance of this equilibrium. researchgate.netnih.gov For instance, decavanadate has been shown to induce different cellular responses compared to other vanadate oligomers. nih.gov

Table 1: Predominant Vanadate Species in Aqueous Solution

pH Range Vanadate Concentration Predominant Species Formula
> 12 Any Orthovanadate VO₄³⁻
7 - 12 Low Monovanadate H₂VO₄⁻ / HVO₄²⁻
~7 High Tetravanadate V₄O₁₂⁴⁻

This table is a simplified representation of a complex equilibrium. The exact species and their concentrations depend on multiple factors.

A key feature of vanadate's inhibitory mechanism is its ability to adopt a five-coordinate, trigonal bipyramidal geometry. nih.govresearchgate.net This pentacovalent structure is a very close analog of the transition state of the phosphoryl transfer reaction, which is fundamental to the function of enzymes like ATPases and phosphatases. nih.govresearchgate.netnih.gov During ATP hydrolysis, the γ-phosphate is transiently in a pentacovalent state as it is attacked by a nucleophile (typically a water molecule). Vanadate, in the presence of ADP within the active site, readily forms a stable complex that mimics this fleeting state. nih.govacs.orgnih.gov

Crystallographic studies of various enzymes, including myosin and F1-ATPase, have provided detailed structural evidence of this trigonal bipyramidal coordination. acs.orgnih.gov In these structures, the vanadium atom is at the center, with three equatorial oxygen ligands and two axial ligands. acs.orgnih.gov This geometry allows vanadate to effectively "trap" the enzyme in its transition state conformation, thereby inhibiting its catalytic cycle. nih.govpnas.org The stability of this vanadate-containing complex provides a powerful tool for studying the structure and mechanism of phosphoryl transfer enzymes. nih.govresearchgate.net

Nucleotide Recognition and Binding in the Formation of the ADP-Vanadate Complex

The formation of the inhibitory complex is not solely dependent on vanadate; it requires the specific recognition and binding of adenosine diphosphate (ADP), which acts as a crucial cofactor.

Adenosine diphosphate (ADP) is an essential organic compound vital for energy flow in living cells. wikipedia.org In the context of vanadate inhibition, ADP is a mandatory component for trapping the transition state in many ATPases. nih.govnih.gov The enzyme first hydrolyzes ATP to ADP and inorganic phosphate (Pi). Vanadate then enters the active site and takes the place of the released phosphate, forming a stable complex with the bound ADP. nih.gov This ADP-vanadate complex mimics the ATP molecule just prior to the release of the hydrolysis products. nih.gov The stoichiometry of ADP trapping by vanadate has been shown to be 1 mole per mole of P-glycoprotein at full inhibition, highlighting the direct and essential role of ADP in the formation of the inhibited state. nih.gov

The interaction between vanadate and ADP is highly specific. Multinuclear NMR studies have shown that vanadate can form cyclic esters by interacting with the cis-2',3'-hydroxyl groups of the ADP ribose ring. nih.gov This interaction contributes to the formation of the specific this compound compound. The formation of these cyclic esters results in a trigonal bipyramidal geometry. nih.gov

Furthermore, X-ray crystallography has revealed direct coordination between the vanadate ion and the β-phosphate of ADP. acs.orgnih.gov In the structure of the myosin motor domain complexed with MgADP and vanadate, one of the apical positions of the trigonal bipyramidal vanadate is occupied by a terminal oxygen from the β-phosphate of ADP. acs.orgnih.gov This covalent linkage is critical for stabilizing the transition state analog within the active site.

Essential Metal Ion Requirements for Complex Stability and Catalytic Trapping (e.g., Magnesium Coordination)

Divalent metal ions, most commonly magnesium (Mg²⁺), are indispensable for the formation and stability of the ADP-vanadate-enzyme complex. nih.govmdpi.com Magnesium plays a critical role in nucleotide binding and catalysis in virtually all phosphoryl transfer enzymes. mdpi.comresearchgate.net

In the context of the ADP-vanadate complex, Mg²⁺ is often coordinated by oxygen atoms from both the α- and β-phosphates of ADP, as well as by oxygen ligands from the vanadate moiety itself. acs.orgresearchgate.net For example, in the Dictyostelium discoideum myosin motor domain, the Mg²⁺ ion is coordinated by the β-phosphate of ADP and also by one of the equatorial oxygen ligands of the trigonal bipyramidal vanadate. acs.orgnih.gov This coordination network is further stabilized by interactions with specific amino acid residues within the enzyme's active site, such as lysines or serines, and coordinated water molecules. acs.orgresearchgate.net This intricate network of interactions, mediated by the magnesium ion, is essential for correctly positioning the ADP and vanadate, thereby locking the enzyme in its inhibited, transition-like state. The requirement for Mg²⁺ is absolute for vanadate inhibition in many systems, as its absence prevents the formation of the stable trapped complex. nih.gov

Table 2: Key Interactions in the Enzyme-ADP-Vanadate-Mg²⁺ Complex

Component Interacts With Type of Interaction Reference
Vanadate (V) ADP β-phosphate Apical Coordination acs.org, nih.gov
Vanadate (V) ADP 2',3'-ribose hydroxyls Cyclic Ester Formation nih.gov
Vanadate (V) Enzyme Active Site Residues Coordination/H-bonds acs.org, udel.edu
Vanadate (V) Magnesium (Mg²⁺) Equatorial Coordination acs.org, nih.gov
ADP Enzyme Active Site Residues H-bonds/Electrostatic nih.gov
ADP Magnesium (Mg²⁺) Coordination (α & β phosphates) researchgate.net
Magnesium (Mg²⁺) Enzyme Active Site Residues Coordination researchgate.net

Enzyme Inhibition Mechanisms by Adenosine 5 Diphosphate 2 ,3 Vanadate

General Principles of Enzyme Inhibition via Transition State Analog Formation

Enzymes accelerate biochemical reactions by stabilizing the high-energy transition state of the reaction, thereby lowering the activation energy. Transition state analogs are stable molecules that structurally and electronically mimic this transient, high-energy intermediate. By binding tightly to the enzyme's active site, these analogs effectively block the substrate from binding and prevent the catalytic reaction from proceeding. nih.gov

Vanadate (B1173111), a key component of ADP-vanadate, is an excellent mimic of the trigonal bipyramidal transition state of phosphate (B84403) during phosphoryl transfer reactions. pnas.org In this transition state, the phosphorus atom is transiently pentacovalent. Vanadate can readily adopt a stable, five-coordinate trigonal bipyramidal geometry, making it an ideal analog. researchgate.net When complexed with adenosine (B11128) diphosphate (B83284) (ADP), as in adenosine-5'-diphosphate-2',3'-vanadate, it effectively mimics the transition state of ATP hydrolysis, where the γ-phosphate is being transferred. This ADP-vanadate complex can then bind to the active site of ATPases and other phosphate-metabolizing enzymes, leading to potent inhibition. nih.gov

Kinetic Characteristics of Inhibition: Slow-Onset Kinetics and Reversibility Profiles

The inhibition of enzymes by ADP-vanadate is often characterized by slow-onset kinetics. This means that the full inhibitory effect is not immediate upon addition of the inhibitor but develops over a period of time, ranging from minutes to hours. This slow onset is indicative of a multi-step inhibition mechanism, which often involves an initial weak binding of the inhibitor followed by a slow conformational change in the enzyme that results in a tightly bound, inhibited complex. For instance, the inhibition of myosin ATPase by vanadate exhibits a slow onset that is dependent on the vanadate concentration. nih.govnih.gov Similarly, the inhibition of P-glycoprotein by ADP-vanadate is also a slow process. researchgate.netnih.gov

The reversibility of inhibition by ADP-vanadate varies depending on the specific enzyme and the conditions of inhibition. In some cases, the inhibition is reversible, meaning that the enzyme's activity can be restored by removing the inhibitor, for example, through dialysis. nih.gov However, in many instances, particularly with ATPases, ADP-vanadate forms a very stable, pseudo-irreversible complex with the enzyme. For example, the M.ADP.Vi complex formed with myosin ATPase is not readily reversible by dialysis or the addition of reducing agents. nih.govnih.gov Similarly, P-glycoprotein, once inhibited by vanadate-induced nucleotide trapping, shows a very slow reactivation, with a half-life of 84 minutes at 37°C. nih.gov

Inhibition Profiles Across Specific Enzyme Classes and Representative Systems

ADP-vanadate is a particularly potent inhibitor of P-type and ABC-type ATPases, which rely on the hydrolysis of ATP to drive various cellular processes.

The primary mechanism of inhibition of these ATPases by ADP-vanadate is through the trapping of ADP in the nucleotide-binding site. The vanadate moiety mimics the γ-phosphate of ATP in its transition state for hydrolysis. pnas.org This leads to the formation of a stable, inactive enzyme-ADP-vanadate complex. In P-glycoprotein, a member of the ABC transporter family, vanadate traps ADP at one of the two nucleotide-binding sites immediately after ATP hydrolysis. pnas.orgpnas.org This trapping stabilizes the enzyme in a "closed conformation," where the two nucleotide-binding domains are dimerized, preventing further catalytic activity. researchgate.netnih.gov The stoichiometry of this trapping has been shown to be 1 mole of ADP per mole of P-glycoprotein at full inhibition. researchgate.netnih.gov A similar mechanism is observed in other ABC transporters, such as the maltose (B56501) transporter, where vanadate traps ADP in the active site, leading to potent inhibition. nih.gov

In the case of myosin ATPase, the inhibition results from the formation of a stable, inactive complex with the composition M.ADP.Vi (where M represents a single myosin active site). nih.govnih.gov This complex is a stable analog of the myosin-ADP-phosphate intermediate in the normal ATPase cycle. pnas.org For Na+, K+-ATPase, vanadate also strongly inhibits its activity, and this inhibition is influenced by the presence of ions such as K+. nih.govresearchgate.netresearchgate.net

Table 1: Kinetic Data for ATPase Inhibition by ADP-Vanadate

Enzyme Organism/Source Kinetic Characteristic Value Reference(s)
P-glycoprotein Chinese hamster ovary cell line t½ for reactivation 84 min at 37°C nih.gov
P-glycoprotein Mouse Mdr3 First-order rate constant of inhibition 3.1 x 10⁻⁴ s⁻¹ researchgate.net
Myosin ATPase - Apparent second-order rate constant of inhibition ~1 x 10³ M⁻¹ s⁻¹ researchgate.net
Myosin ATPase - Rate constant of recovery from inhibition 3.5 x 10⁻² s⁻¹ researchgate.net
Na+, K+-ATPase - Kᵢ for vanadate 1.0 ± 0.08 µM (with brain PE) nih.gov
Na+, K+-ATPase - Kᵢ for vanadate 1.3 ± 0.2 µM (with brain SM) nih.gov

The binding of ADP-vanadate induces significant conformational changes in ATPases, locking them in an inactive state. In P-glycoprotein, the trapping of ADP by vanadate leads to a "closed conformation" where the two nucleotide-binding domains are brought into close proximity and interdigitate. researchgate.netnih.gov This conformational change is believed to be a natural part of the ATP hydrolysis cycle, and the ADP-vanadate complex simply stabilizes this transient state. researchgate.netnih.gov Studies have shown that this vanadate-trapped state alters the structure of the drug-binding site, indicating a global conformational change throughout the protein. pnas.orgpnas.org

For myosin, the formation of the M.ADP.Vi complex is associated with a rate-limiting isomerization step, suggesting a conformational change following the initial binding of the inhibitor. nih.govnih.gov This ADP-vanadate-induced conformation leads to the dissociation of the actomyosin (B1167339) complex. pnas.org The transmission of these conformational changes to different peptide segments of myosin subfragment-1 has also been demonstrated. iitkgp.ac.in

While the complex "this compound" is most directly implicated in the inhibition of ATPases, its component, vanadate, is a well-established inhibitor of various phosphatases. The inhibitory mechanism in these enzymes is also based on vanadate's ability to act as a transition state analog of phosphate.

Protein Tyrosine Phosphatases (PTPs): Vanadate is a potent, reversible, and competitive inhibitor of PTPs. nih.govnih.gov It binds to the active site and mimics the pentacovalent transition state of the phosphotyrosine substrate. The inhibition can become irreversible under certain conditions, potentially through the formation of peroxovanadate in situ. nih.govnih.gov

Alkaline Phosphatase: Orthovanadate is a potent competitive inhibitor of human alkaline phosphatases from various tissues, with Kᵢ values of less than 1 µM. nih.gov203.250.216researchgate.net The inhibition is reversible, and vanadate competes with phosphate for the same binding site on the enzyme. nih.gov203.250.216 Structural studies of E. coli alkaline phosphatase with bound vanadate show that the vanadate is five-coordinate and interacts with the binuclear metal center in the active site. researchgate.net

Acid Phosphatase: Vanadate is also a potent inhibitor of acid phosphatases. nih.govudel.edu For fungal and bacterial acid phosphatases, orthovanadate is a strong inhibitor at acidic pH. The mode of inhibition can be mixed, affecting both the Kₘ and Vₘₐₓ of the enzyme. nih.gov

Table 2: Inhibition of Phosphatases by Vanadate

Enzyme Class Specific Enzyme Type of Inhibition Kᵢ Value Reference(s)
Protein Tyrosine Phosphatase PTP1B Competitive 0.38 ± 0.02 µM nih.gov
Alkaline Phosphatase Human liver, intestine, kidney Competitive < 1 µM nih.gov203.250.216
Acid Phosphatase Fungal PhyA - 50% inhibition at 0.56 µM nih.gov
Acid Phosphatase Bacterial AppA2 - 50% inhibition at 8 µM (metavanadate) nih.gov

Phosphatases (e.g., Protein Tyrosine Phosphatases, Alkaline Phosphatase, Acid Phosphatase)

Active Site Interactions and Determinants of Inhibitory Specificity

This compound functions as an inhibitor by mimicking the transition state of phosphoryl transfer reactions. Its efficacy and specificity are determined by the precise interactions it forms within the catalytic pocket of an enzyme. Vanadate, in the presence of ADP, can form a stable, trigonal bipyramidal structure that resembles the pentacovalent intermediate of the gamma-phosphate of ATP during hydrolysis. nih.gov This transition-state analog binds tightly to the active site, stalling the catalytic cycle.

In the case of ATP synthase (F1-ATPase), the ADP-vanadate-Mg²⁺ complex has been shown to interact with key residues in the catalytic β subunit. The vanadate moiety is situated in a charged pocket, where it is coordinated by residues such as Lys-162, the catalytic base Glu-188, Arg-189, and Arg-260. researchgate.net The magnesium ion is coordinated by the P-loop residue Thr-163. researchgate.net These interactions lock the enzyme in an inactive conformation.

For P-glycoprotein, an ATP-binding cassette (ABC) transporter, inhibition by ADP-vanadate requires a "closed conformation" where the two nucleotide-binding domains dimerize. nih.gov This structural arrangement is a prerequisite for the formation of the inhibitory complex, suggesting that ADP-vanadate traps a catalytic intermediate. The stoichiometry of this inhibition has been found to be one mole of ADP trapped per mole of P-glycoprotein, indicating a strong and specific interaction. nih.gov The inhibitory specificity is further influenced by the presence of the enzyme's substrates (e.g., drugs like verapamil), which can enhance the inhibitory effect of ADP-vanadate. nih.gov

Below is a table summarizing the key active site interactions for ADP-vanadate with specific enzymes.

EnzymeKey Interacting ResiduesStructural RequirementResulting State
F1-ATPase Lys-162, Glu-188, Arg-189, Arg-260, Thr-163 (via Mg²⁺) researchgate.netP-loop motifTrapped transition-like state researchgate.net
P-glycoprotein Catalytic site mutants prevent trapping nih.govDimerization of nucleotide-binding domains nih.govInhibited "closed conformation" nih.gov

Other Phosphoryl Transfer Enzymes (e.g., Nucleoside Diphosphate Kinase, Phosphoglucomutase)

The inhibitory action of ADP-vanadate extends to other enzymes involved in phosphoryl transfer, where it similarly acts as a phosphate analog.

Phosphoglucomutase: This enzyme is inhibited by a complex formed between its substrate, α-D-glucose 1-phosphate, and inorganic vanadate. nih.gov The resulting 6-vanadate ester of the substrate binds with extremely high affinity to the dephospho form of the enzyme, with an inhibition constant (Ki) reported to be as low as 2 x 10⁻¹² M. nih.gov This potent inhibition is competitive against the enzyme's activator, α-D-glucose 1,6-bisphosphate. The mechanism involves an initial rapid binding of the vanadate complex followed by a slower, rate-limiting conversion to a more stable enzyme-inhibitor complex. nih.gov

Nucleoside Diphosphate Kinase (NDPK): NDPK operates via a ping-pong mechanism involving the phosphorylation of a catalytic histidine residue. nih.govnih.gov The crystal structure of NDPK with ADP-Mg²⁺ bound shows the nucleotide binding near the active site histidine (His-122). nih.gov The ribose hydroxyls and the pyrophosphate group form hydrogen bonds with polar side chains, while a magnesium ion bridges the α- and β-phosphates. nih.gov Although direct studies on ADP-vanadate inhibition of NDPK are not detailed in the provided context, the known binding mode of ADP suggests a clear mechanism for inhibition. ADP-vanadate, by mimicking the transition state of phosphate transfer from ATP, would be expected to bind tightly to the active site, interacting with both the nucleotide-binding pocket and the catalytic histidine, thereby preventing the autophosphorylation step essential for the enzyme's catalytic cycle. nih.gov

Comparative Analysis of ADP-Vanadate with Other Phosphate Analogs (e.g., Aluminum Fluoride (B91410), Beryllium Fluoride)

ADP-vanadate is part of a class of phosphate analogs that includes metal fluorides like aluminum fluoride (AlFₓ) and beryllium fluoride (BeFₓ). These compounds are invaluable tools for studying the mechanisms of phosphoryl transfer enzymes because they can mimic different states in the ATP hydrolysis cycle. embopress.orgnih.govnih.gov

ADP-Vanadate (ADP-Vᵢ): As discussed, this complex typically mimics the transition state of phosphoryl transfer. The vanadate assumes a stable trigonal bipyramidal geometry analogous to the pentacovalent phosphate intermediate. nih.gov

ADP-Aluminum Fluoride (ADP-AlFₓ): Aluminum fluoride can exist as either AlF₃ or AlF₄⁻. The ADP-AlF₄⁻ complex is generally considered to be an analog of the pentacovalent transition state intermediate. nih.gov In contrast, the ADP-AlF₃ complex is thought to represent a state closer to a catalytic intermediate just before phosphate release. nih.gov

ADP-Beryllium Fluoride (ADP-BeFₓ): The complex formed with ADP and beryllium fluoride (ADP-BeF₃⁻) is often interpreted as an analog of the ground state of ATP. embopress.orgnih.govembopress.org It mimics the binding of the ATP substrate itself rather than the transition state of its hydrolysis. For instance, in studies of myosin subfragment 1, the ADP-BeFₓ complex induced conformational changes similar to those caused by ATP analogs, whereas the ADP-AlF₄⁻ complex represented a different intermediate state. nih.gov

The choice of analog allows researchers to "freeze" an enzyme in a specific conformational state, providing structural and mechanistic insights. For example, in F₁-ATPase, using ADP with either beryllium fluoride or aluminum fluoride has allowed for the crystallization and structural determination of the enzyme in states that mimic ATP-bound and transition states, respectively. embopress.orgnih.gov

The following table provides a comparative overview of these phosphate analogs.

Phosphate AnalogMimicked Catalytic StateTypical ComplexKey Characteristics
ADP-Vanadate Transition State nih.govADP-VᵢForms a stable trigonal bipyramidal structure resembling the pentacovalent intermediate. nih.govresearchgate.net
ADP-Aluminum Fluoride Transition State / Intermediate nih.govADP-AlF₄⁻ / ADP-AlF₃ADP-AlF₄⁻ mimics the pentacovalent transition state; ADP-AlF₃ mimics a later catalytic intermediate. nih.gov
ADP-Beryllium Fluoride Ground State (ATP analog) nih.govembopress.orgADP-BeF₃⁻Mimics the γ-phosphate of ATP, stabilizing an ATP-bound-like conformation. embopress.orgembopress.org

Structural Biology and Biophysical Characterization of Enzyme Adenosine 5 Diphosphate 2 ,3 Vanadate Complexes

X-ray Crystallography Studies of Enzyme-ADP-Vanadate Structures

X-ray crystallography is a premier technique for determining the three-dimensional structure of macromolecules at atomic resolution. biologiachile.cl Its application to enzyme-ADP-vanadate complexes has provided invaluable snapshots of the catalytic machinery of various enzymes, particularly ATPases, in a state analogous to the transition state of ATP hydrolysis. nih.govnih.govresearchgate.net

High-Resolution Analysis of Enzyme Active Site Architecture with Bound ADP-Vanadate

High-resolution crystallographic studies have revealed the precise geometry of the ADP-vanadate moiety within enzyme active sites. A notable example is the 1.9 Å resolution structure of the Dictyostelium discoideum myosin motor domain complexed with magnesium(II)·ADP·vanadate (B1173111). nih.govacs.org In this structure, the vanadate ion adopts a trigonal bipyramidal coordination, which is believed to be a model for the transition state of the gamma-phosphate of ATP during hydrolysis. nih.gov This geometry is a recurring feature in such complexes, providing a stable analogue that can be crystallized and studied. nih.gov Similarly, the ATPase domain of the human Transporter associated with Antigen Processing (TAP) has been crystallized in complex with ADP-Mg2+-vanadate to mimic the ATP-bound state and facilitate structural analysis. nih.govresearchgate.net These high-resolution structures provide a static yet detailed view of the active site, showing the precise positioning of the substrate analogue, catalytic residues, and essential cofactors like Mg2+.

Elucidation of Protein-Ligand Interactions, Including Hydrogen Bonding Networks and Water Molecules

The detailed structures obtained from X-ray crystallography allow for a thorough mapping of the non-covalent interactions that stabilize the ADP-vanadate complex within the active site. wikipedia.org In the myosin motor domain structure, the vanadate ion's three equatorial oxygen ligands are coordinated to a magnesium ion, the nitrogen zeta (Nζ) of Lysine 185, and five other protein ligands. nih.govacs.org The apical positions of the vanadate are occupied by a terminal oxygen from the β-phosphate of ADP and a crucial water molecule, positioned for an in-line nucleophilic attack on the phosphorus atom. nih.gov This intricate network of interactions, including hydrogen bonds with surrounding amino acid residues and precisely ordered water molecules, is critical for stabilizing the transition state and facilitating catalysis. nih.govresearchgate.net The analysis of these protein-ligand interactions is fundamental to understanding the chemical mechanism of ATP hydrolysis and the basis of enzyme specificity. nih.gov

Table 1: X-ray Crystallographic Data of Selected Enzyme-ADP-Vanadate Complexes

Enzyme PDB Code Resolution (Å) Key Features of the ADP-Vanadate Complex
Dictyostelium discoideum Myosin II Motor Domain 1VOM 1.9 Trigonal bipyramidal vanadate, coordinated to Mg2+, Lys185, and a nucleophilic water molecule. nih.govacs.org
Human Nonmuscle Myosin-2C Motor Domain 5I4E 2.25 Ortho-vanadate bound to ADP, mimicking the pre-powerstroke state. nih.gov
Human TAP1 ATPase Domain (NBD1) Not specified 2.8 - 3.0 Crystallized with ADP-Mg2+-vanadate to mimic the ATP-bound state. nih.govresearchgate.net

Investigation of Induced Fit Mechanisms and Large-Scale Conformational Dynamics

The binding of a substrate to an enzyme often causes a conformational change, a concept known as induced fit. britannica.comnumberanalytics.com ADP-vanadate, by mimicking the transition state, can trap enzymes in these catalytically relevant conformations, allowing for their structural characterization. The binding of the ADP-vanadate complex can induce significant structural rearrangements, ranging from local side-chain movements to large-scale domain motions. nih.gov For instance, the crystal structure of the myosin-ADP-vanadate complex revealed an orientation of the C-terminal region that is substantially different from that observed in other states, highlighting a large-scale conformational change. nih.gov In other systems, such as P-glycoprotein, inhibition by ADP-vanadate is proposed to require a "closed conformation" involving the dimerization of the two nucleotide-binding domains, a significant conformational dynamic essential for the catalytic cycle. researchgate.net These studies demonstrate that ADP-vanadate is not merely a passive inhibitor but an active tool that helps to stabilize and reveal the dynamic conformational states central to enzyme function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Dynamics

While X-ray crystallography provides high-resolution static pictures, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. uni-muenchen.de It offers a complementary approach to understanding enzyme-ADP-vanadate complexes, providing insights into their behavior under more physiological conditions.

Application of 31P, 51V, 1H, and 13C NMR to Characterize Ligand Binding and Enzyme Dynamics

Multinuclear NMR studies provide a wealth of information on enzyme-ADP-vanadate complexes.

51V NMR: Vanadium-51 is a sensitive nucleus that provides direct information about the coordination environment of the vanadate ion. udel.eduresearchgate.net The 51V chemical shift is highly dependent on the geometry and ligands of the vanadate complex. udel.eduudel.edu For example, trigonal-bipyramidal arrangements, proposed to be transition-state analogues, give rise to specific resonances that can be used to characterize the complex formed within an enzyme's active site. udel.edu Studies on phosphoglycerate mutase have used 51V NMR to detect the formation of vanadate-phosphoglycerate complexes that act as potent inhibitors. nih.gov

31P NMR: Phosphorus-31 NMR is used to probe the environment of the phosphate (B84403) groups of ADP. documentsdelivered.comnih.govrsc.orgresearchgate.net The chemical shifts of the α- and β-phosphates of ADP change upon binding to the enzyme and upon formation of the complex with vanadate. documentsdelivered.com In studies of 3-phosphoglycerate (B1209933) kinase, 31P relaxation times indicated the formation of long-lived, tightly bound E·MgADP·vanadate·substrate complexes. documentsdelivered.com

1H and 13C NMR: Proton and carbon NMR can be used to observe both the ligand and the protein. nih.govnih.gov 1H NMR studies on phosphoglycerate mutase showed chemical shift changes for specific histidine residues in the enzyme upon binding of a vanadiophosphoglycerate complex, identifying amino acids involved in the interaction. nih.gov In studies of myosin subfragment 1, 3H NMR (using tritium-labeled ADP) revealed two distinct broad peaks for the bound S1·MgADP·Vi complex, suggesting the presence of two different enzyme conformations in slow exchange. nih.gov

Table 2: Selected NMR Studies of Enzyme-ADP-Vanadate (or related) Complexes

Enzyme System Nucleus Observed Key Findings
Phosphoglycerate Mutase 1H, 51V Detected formation of vanadiophosphoglycerate complexes; observed chemical shift changes in enzyme histidine residues upon binding. nih.gov
Myosin Subfragment 1 3H Observed two distinct conformations of the S1·MgADP·Vi complex in solution. nih.gov
3-Phosphoglycerate Kinase 31P Characterized the formation of long-lived, tightly bound enzyme-ADP-vanadate-substrate complexes. documentsdelivered.com
Various proteins (e.g., transferrin, phosphatase) 51V Correlated 51V chemical shifts with the coordination geometry of the bound vanadate. udel.edu

Solid-State NMR Applications for Insoluble or Membrane-Bound Enzyme-Complex Studies

Many enzymes, particularly transporters and receptors, are embedded in cell membranes, making them insoluble and difficult to study with conventional solution NMR. universiteitleiden.nl Solid-state NMR (ssNMR) is an essential technique for studying the structure and dynamics of such systems in a near-native lipid environment. researchgate.net A prime example is the study of the multidrug ATP-binding cassette (ABC) transporter BmrA. nih.govacs.org Using 31P and 13C ssNMR, researchers were able to probe the catalytic cycle of BmrA by trapping different states. nih.gov When the transition state was trapped using ADP and vanadate (ADP:Vi), the ssNMR data revealed a striking asymmetry in the homodimeric enzyme. nih.govacs.org One nucleotide-binding site was found to be tightly bound to the ADP:Mg2+:vanadate complex, while the second site was more 'open', allowing for the exchange of nucleotides with the solvent. nih.gov This finding demonstrates that the two seemingly identical active sites hydrolyze ATP asymmetrically, a crucial mechanistic insight that would be difficult to obtain by other means. acs.org Such studies highlight the unique power of ssNMR to investigate the functional dynamics of large, membrane-bound enzyme complexes.

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy) for Probing Bond Order and Electronic Structure

Advanced spectroscopic techniques are pivotal in elucidating the subtle changes in bond order and electronic structure that occur within an enzyme's active site upon ligand binding. Raman spectroscopy, in particular, offers a powerful method for probing the vibrational modes of molecules, which are highly sensitive to the chemical environment, bond strength, and geometry. When applied to enzyme-Adenosine-5'-diphosphate-2',3'-vanadate (ADP-vanadate) complexes, this technique can provide detailed insights into the nature of the interactions that stabilize this transition-state analog.

The binding of ADP-vanadate within an enzyme active site mimics the pentacovalent intermediate of ATP hydrolysis. nih.govacs.org This mimicry induces specific changes in the vibrational frequencies of both the ligand and the surrounding amino acid residues. Well-resolved Raman spectra have been successfully obtained for adenosine (B11128) phosphates like AMP, ADP, and ATP in aqueous solutions, allowing for the spectroscopic distinction between them across various pH levels. nih.gov The spectral lines around 960 cm⁻¹ and 1100 cm⁻¹ are particularly indicative of the ionization state of the terminal phosphate group. nih.gov

In the context of an ADP-vanadate complex, Raman spectroscopy can be used to monitor these phosphate-related vibrations. The coordination of the vanadate moiety to the β-phosphate of ADP, and its interaction with the enzyme and a magnesium ion, would create a unique vibrational signature. Specifically, the P-O bond stretching and bending modes of ADP would be altered. The formation of the trigonal bipyramidal geometry of the vanadate complex, as observed in crystal structures, involves equatorial and apical bonds of different lengths and strengths. nih.govacs.org The longer apical bonds suggest a bond order of less than one, a feature that could be directly probed by Raman spectroscopy. nih.govacs.org

Surface-Enhanced Raman Scattering (SERS) is another variant of this technique that could be employed to enhance the signal from the bound ligand, allowing for more sensitive detection of these vibrational changes even with small sample quantities. nih.gov By comparing the Raman spectra of free ADP, free vanadate, and the enzyme-bound ADP-vanadate complex, researchers can identify specific frequency shifts. These shifts provide direct evidence for the electronic redistribution and changes in bond order within the active site, confirming the role of vanadate as a transition-state analog and detailing the interactions that facilitate catalysis.

Table 1: Representative Raman Bands for Adenosine Diphosphate (B83284) (ADP) and Hypothesized Shifts upon Vanadate Coordination.
Vibrational ModeTypical Frequency (cm⁻¹) for ADPHypothesized Change upon Vanadate CoordinationStructural Interpretation
Symmetric PO₂⁻ Stretch~1100Shift to lower frequencyWeakening of the P-O bond in the β-phosphate upon coordination with vanadate.
P-O-P Symmetric Stretch~960Shift and/or broadeningAlteration of the pyrophosphate backbone geometry and electronic structure.
Adenine (B156593) Ring Breathing~730Minor shiftIndirect effect of conformational changes induced by ligand binding in the active site.
V-O Stretch (Vanadate)N/AAppearance of new bandsCharacteristic vibrations of the coordinated trigonal bipyramidal vanadate species.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the structure, dynamics, and function of biological macromolecules at an atomic level. mdpi.com For enzyme-ADP-vanadate complexes, these methods provide a computational microscope to explore phenomena that are often difficult to capture experimentally. The ADP-vanadate complex is frequently used in these studies because it serves as a stable mimic of the transition state of ATP hydrolysis, allowing researchers to trap and simulate this critical, yet transient, state in the catalytic cycle. pnas.orgnih.gov

These computational approaches can complement experimental data from techniques like X-ray crystallography by providing a dynamic view of the complex. While a crystal structure offers a static snapshot, MD simulations can reveal the motions of the enzyme and ligand over time, highlighting conformational flexibility and the intricate network of interactions that stabilize the transition state. researchgate.net

A primary application of computational modeling is the prediction of how a ligand binds to its protein target and the energetic favorability of this binding. Techniques such as molecular docking are used to generate and score potential binding poses of the ADP-vanadate complex within an enzyme's active site. nih.gov These methods use scoring functions to estimate the binding affinity, helping to identify the most likely and stable conformation. arxiv.org

For instance, in studies of the mismatch repair protein MutS, docking simulations were performed to understand the interaction of vanadate. nih.gov The docking of an ADP-Mg²⁺ complex into the E. coli MutS crystal structure showed excellent agreement with the experimentally determined structure. nih.gov Subsequent docking of decavanadate (B1236424) into the MutS-ADP-Mg²⁺ complex predicted that the most favorable interaction occurs adjacent to the ADP-binding site, suggesting that vanadate inhibition may arise from steric hindrance that blocks the exchange of ADP for ATP. nih.gov The estimated free energy of binding for decavanadate to the protein-ADP-Mg²⁺ complex was calculated to be -2.66 kcal/mol relative to the docking of just ADP-Mg²⁺. nih.gov

More advanced methods, such as free energy perturbation (FEP) and thermodynamic integration, can provide more accurate calculations of binding free energies. researchgate.net These methods involve running MD simulations to compute the free energy difference between two states, such as the bound and unbound ligand. By combining docking with classical and accelerated MD simulations, researchers can identify multiple stable binding modes and more accurately reproduce experimental free energies. researchgate.net This integrated approach is crucial for understanding the precise interactions—hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that define the binding of the ADP-vanadate complex.

Table 2: Predicted Energetics and Key Interactions for ADP-Vanadate in an ATPase Active Site (Hypothetical Data Based on Published Methodologies).
ParameterMethodologyPredicted Value/ResiduesSignificance
Binding Free Energy (ΔG)Molecular Docking / FEP-10 to -15 kcal/molIndicates a high-affinity interaction, characteristic of a stable transition-state analog.
Key Hydrogen BondsMD Simulation AnalysisWalker A motif (P-loop), Lys, Ser, ThrStabilization of the vanadate and phosphate moieties. nih.gov
Coordination PartnersMD Simulation AnalysisMg²⁺ ion, Walker B motif (Asp, Glu)Proper positioning of the vanadate for mimicking the γ-phosphate of ATP.
Van der Waals ContactsMD Simulation AnalysisHydrophobic residues near adenineContributes to the overall binding affinity and specificity.

While predicting static binding is important, the true power of MD simulations lies in their ability to map the dynamic conformational changes that are essential for enzyme function. nih.gov The ADP-vanadate trapped state represents a key intermediate, and simulating its behavior provides insights into the subsequent steps of the catalytic cycle, such as product release and the resetting of the enzyme for the next round of catalysis. researchgate.netnih.gov

In P-glycoprotein, a multidrug transporter, the ADP-vanadate inhibited state is proposed to involve a "closed conformation" where the two nucleotide-binding domains dimerize. researchgate.netnih.gov MD simulations initiated from this state can be used to trace the pathway of substrate transport across the membrane and identify the large-scale conformational changes that couple ATP hydrolysis to mechanical work. researchgate.net

Long-timescale MD simulations, often augmented by enhanced sampling techniques like metadynamics or accelerated MD, are necessary to observe rare events such as large domain motions or the dissociation of a ligand. mdpi.comhawaii.edu These methods can be used to construct a free energy landscape of the enzyme's conformational states, revealing the pathways that connect different functional states (e.g., open, closed, occluded). nih.govresearchgate.net For example, simulations of adenylate kinase have detailed the opening and closing of its LID and NMP domains, which is crucial for its phosphotransferase activity. nih.gov By simulating the system starting from the ADP-vanadate complex, researchers can explore the transition pathway from the transition-state-like conformation towards the product-release state, thereby elucidating the mechanics of how the chemical energy of ATP hydrolysis is transduced into protein motion and function. acs.org

Functional Insights into Enzyme Catalysis and Regulation Derived from Adenosine 5 Diphosphate 2 ,3 Vanadate Studies

Delineation of Elementary Steps in Phosphoryl Transfer Reaction Pathways

Adenosine-5'-diphosphate-2',3'-vanadate (ADP-vanadate) serves as a powerful tool in enzymology for the delineation of elementary steps in phosphoryl transfer reactions. Its utility stems from its ability to act as a stable analog of the transition state of ATP hydrolysis. Phosphoryl transfer reactions proceed through a high-energy, transient intermediate, often with a trigonal bipyramidal geometry around the phosphorus atom. Vanadate (B1173111), when complexed with ADP in the active site of an enzyme, mimics this geometry, effectively trapping the enzyme in a conformation that closely resembles the transition state. This "trapped" state allows researchers to study the enzyme at a critical point in its catalytic cycle.

The formation of the stable enzyme-ADP-vanadate complex provides insights into the sequential steps of the reaction pathway. For many ATPases, the binding of ATP is followed by a conformational change, hydrolysis of the gamma-phosphate, release of inorganic phosphate (B84403) (Pi), and finally, the release of ADP. By using ADP-vanadate, researchers can effectively stall this cycle at the post-hydrolysis, pre-product release stage. This allows for the characterization of the enzyme's structure and the interactions with its ligands at this specific step. For instance, in studies of the maltose (B56501) transporter, an ATP-binding cassette (ABC) transporter, it was demonstrated that ATP hydrolysis must precede the formation of the vanadate-inhibited species, indicating a specific order of events in the catalytic cycle. nih.gov Furthermore, the stability of the ADP-vanadate complex allows for the isolation and characterization of this intermediate state, which would otherwise be too transient to study.

Identification and Characterization of Catalytic Residues and Their Precise Roles

The use of ADP-vanadate has been instrumental in identifying and characterizing the roles of specific amino acid residues involved in the catalysis of phosphoryl transfer. The formation of the stable ADP-vanadate complex within an enzyme's active site is highly dependent on the correct positioning and chemical nature of the surrounding amino acid residues. By employing site-directed mutagenesis, researchers can substitute specific residues and observe the effect on ADP-vanadate trapping.

A prime example of this approach is the study of P-glycoprotein, another ABC transporter. In these studies, mutations in the catalytic site, specifically in the Walker A and Walker B motifs which are crucial for ATP binding and hydrolysis, were shown to prevent the trapping of radiolabeled ADP in the presence of vanadate. researchgate.netnih.gov This directly implicates the mutated residues in the stabilization of the transition state.

Another innovative technique that leverages the properties of vanadate is vanadate-induced photocleavage. When trapped in the active site, vanadate can be photoactivated by UV light, leading to the cleavage of the polypeptide backbone at nearby residues. This method has been successfully used to identify amino acids in close proximity to the gamma-phosphate of ATP during hydrolysis in an ABC transporter. pnas.org The specificity of the cleavage provides a high-resolution map of the active site and the residues that are critically positioned for catalysis.

Understanding Allosteric Regulation and Conformational Coupling in Enzyme Function

ADP-vanadate has proven to be an invaluable tool for investigating allosteric regulation and conformational coupling in enzymes. Allosteric regulation involves the binding of a molecule at a site distinct from the active site, which then influences the enzyme's activity. Conformational coupling refers to the process by which changes in one part of a protein are transmitted to another, often distant, part.

In multi-subunit enzymes or proteins with multiple nucleotide-binding domains (NBDs), ADP-vanadate can reveal communication between these sites. For example, in the P-glycoprotein and the maltose transporter, the trapping of ADP and vanadate in one NBD was found to inhibit the ATPase activity of the second NBD. nih.gov This demonstrates a clear allosteric communication pathway between the two catalytic sites, where the transition state conformation in one site prevents the other from proceeding through its catalytic cycle. Studies on the motor protein dynein have also suggested that the binding of ADP and vanadate to one of its AAA+ (ATPases Associated with diverse cellular Activities) domains allosterically regulates the activity of other domains. nih.gov

The formation of the ADP-vanadate trapped state is often associated with a significant conformational change in the enzyme. In the case of P-glycoprotein, it is proposed that a "closed conformation," involving the dimerization of the two NBDs, is necessary for the inhibition by ADP-vanadate. researchgate.netnih.gov This suggests that the catalytic cycle involves a large-scale conformational change and that the ADP-vanadate complex stabilizes this particular state. Similarly, in the maltose transporter, the binding of ADP and vanadate leads to a tight association with the maltose-binding protein, indicating a coupled conformational change that links ATP hydrolysis to substrate transport. nih.gov

Enzyme/ProteinObservation with ADP-vanadateFunctional Insight
P-glycoprotein Trapping of 1 mole of ADP per mole of protein; inhibition of ATPase activity. researchgate.netnih.govAllosteric inhibition between the two nucleotide-binding domains.
Maltose Transporter Trapping of ADP in one nucleotide-binding site inhibits both sites. nih.govConformational coupling between nucleotide-binding domains is essential for the transport cycle.
Dynein ADP-vanadate binding to the primary ATPase site (AAA1) influences the conformation of the linker domain. nih.govnih.govAllosteric communication between the ATPase domain and the mechanical elements of the motor protein.

Probing Protein-Protein Interactions and Mechanochemical Cycles (e.g., Actomyosin (B1167339) Dissociation)

The study of motor proteins and other dynamic protein complexes has been greatly advanced by the use of ADP-vanadate. These proteins often undergo cyclical interactions and conformational changes driven by ATP hydrolysis, which are collectively known as a mechanochemical cycle. ADP-vanadate allows researchers to pause this cycle at a specific step, facilitating the study of protein-protein interactions and the associated conformational states.

The actomyosin complex, which is responsible for muscle contraction, is a classic example. The binding of ATP to myosin leads to its dissociation from actin. Following ATP hydrolysis, myosin rebinds to actin in a "weakly bound" state, and the subsequent release of phosphate and then ADP is coupled to the "power stroke" that generates force. The ADP-vanadate complex acts as a stable analog of the myosin-ADP-Pi intermediate. The binding of ADP and vanadate to myosin has been shown to induce the dissociation of the actomyosin complex. nih.govacs.org This allows for the detailed kinetic and structural characterization of the dissociated state, providing crucial information about this step in the mechanochemical cycle.

Methodological Advancements and Future Directions in Adenosine 5 Diphosphate 2 ,3 Vanadate Research

Integration with High-Throughput Screening Methodologies for Enzyme Mechanism Elucidation

High-throughput screening (HTS) is a cornerstone of modern drug discovery and a powerful tool for identifying enzyme inhibitors. nih.govpromega.comtechnologynetworks.combmglabtech.comresearchgate.net While many HTS assays for kinases and ATPases are based on the detection of the product ADP, the direct integration of ADP-vanadate into HTS methodologies for the elucidation of enzyme mechanisms is a largely unexplored area with significant potential.

Currently, the primary application of HTS in this context is the screening for competitive inhibitors that bind to the ATP pocket. However, the unique properties of ADP-vanadate could be leveraged to develop novel HTS assays for identifying different classes of modulators:

Screening for Allosteric Modulators: Allosteric modulators, which bind to a site distinct from the active site, can either enhance or inhibit enzyme activity. nih.govnih.govkhanacademy.org An HTS assay could be designed to screen for compounds that alter the affinity of an enzyme for ADP-vanadate. For example, a fluorescence-based assay using a fluorescent ADP-vanadate analog could be used to identify compounds that either increase or decrease the binding of the transition state analog. Such compounds would be promising candidates for allosteric drugs with potentially higher specificity than active site inhibitors.

Identifying Stabilizers of the Transition State: A screening assay could be developed to identify compounds that stabilize the enzyme-ADP-vanadate complex. This could be achieved, for example, by using a thermal shift assay or a fluorescence-based method to monitor the stability of the complex in the presence of a compound library. Compounds that enhance the stability of the transition state complex could represent a novel class of enzyme inhibitors.

Elucidating Inhibition Mechanisms: For hits identified in primary screens, ADP-vanadate can be a valuable tool in secondary assays to elucidate the mechanism of inhibition. By comparing the effect of an inhibitor on the binding of ATP versus ADP-vanadate, it would be possible to distinguish between compounds that are purely competitive with ATP and those that may have a more complex mechanism of action, such as interfering with the stabilization of the transition state.

The table below outlines potential HTS strategies incorporating ADP-vanadate.

Screening StrategyAssay PrinciplePotential Outcome
Allosteric Modulator Screen Detection of changes in the binding affinity of a fluorescent ADP-vanadate analog to the target enzyme in the presence of test compounds.Identification of compounds that bind to allosteric sites and modulate the enzyme's affinity for the transition state.
Transition State Stabilization Screen Measurement of the thermal stability or fluorescence properties of the enzyme-ADP-vanadate complex in the presence of a compound library.Discovery of novel inhibitors that act by stabilizing the transition state complex.
Mechanism of Action Elucidation Comparative analysis of the effect of an inhibitor on the binding of ATP and ADP-vanadate in follow-up assays.Differentiation between competitive inhibitors and those that interfere with transition state stabilization.

Application of Advanced Imaging and Structural Techniques to Resolve Dynamic Processes

The ability of ADP-vanadate to trap enzymes in a state mimicking the transition state of ATP hydrolysis has made it an invaluable tool for structural biology. Recent advances in imaging and structural techniques are providing unprecedented insights into the dynamic processes of enzyme catalysis.

Cryo-Electron Microscopy (Cryo-EM): The "resolution revolution" in cryo-EM has enabled the determination of high-resolution structures of large and flexible protein complexes that are difficult to crystallize. The use of ADP-vanadate in conjunction with cryo-EM has been particularly fruitful for studying the conformational changes of ATPases and other molecular machines. By trapping the enzyme in the transition state, researchers can visualize the structural rearrangements that occur during the catalytic cycle.

X-ray Crystallography: X-ray crystallography remains a gold standard for obtaining atomic-resolution structures of proteins. The co-crystallization of enzymes with ADP-vanadate has provided detailed snapshots of the active site geometry in the transition state. nih.govacs.org These structures have been instrumental in understanding the roles of individual amino acid residues in catalysis and for validating computational models. Time-resolved crystallography , a cutting-edge technique, offers the potential to visualize the entire enzymatic reaction by capturing structural intermediates at various time points after reaction initiation. nih.govspring8.or.jp The use of a caged ADP-vanadate in such experiments could allow for the precise initiation of the transition state formation within the crystal.

Single-Molecule Förster Resonance Energy Transfer (smFRET): smFRET is a powerful technique for studying the conformational dynamics of individual protein molecules in real-time. nih.govnih.govuzh.chwhiterose.ac.ukresearchgate.net By labeling a protein with a donor and an acceptor fluorophore at specific sites, changes in the distance between these labels can be monitored as a function of time. The use of ADP-vanadate in smFRET experiments allows researchers to correlate specific conformational states with the transition state of the enzymatic reaction. This can reveal dynamic information that is not accessible from static structures.

The following table summarizes the application of these techniques in conjunction with ADP-vanadate.

TechniqueInformation GainedExample Application
Cryo-Electron Microscopy (Cryo-EM) High-resolution structures of large and flexible enzyme complexes in the transition state.Visualizing the conformational changes of ATP-driven molecular motors.
X-ray Crystallography Atomic-resolution details of the active site geometry in the transition state.Mapping the interactions between ADP-vanadate and catalytic residues in an ATPase.
Time-Resolved Crystallography Structural snapshots of enzymatic intermediates during the catalytic cycle.Observing the formation and decay of the transition state complex.
Single-Molecule FRET (smFRET) Real-time information on the conformational dynamics of individual enzyme molecules in the transition state.Correlating domain movements with the catalytic step of an enzyme.

Refinement of Computational Approaches to More Accurately Model Transition State Structures

Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, have become indispensable tools for studying enzyme reaction mechanisms at a level of detail that is often inaccessible to experimental techniques alone. nih.govnih.govrsc.orgresearchgate.netfigshare.com The ADP-vanadate complex serves as a crucial benchmark for these computational models, providing an experimentally determined structure of a transition state analog that can be used to validate and refine theoretical calculations.

Recent advancements in computational chemistry are leading to more accurate models of transition state structures:

Improved QM/MM Methods: The accuracy of QM/MM simulations depends critically on the level of theory used for the QM region and the quality of the force field for the MM region. Ongoing developments in density functional theory (DFT) and semi-empirical QM methods are providing more accurate and computationally efficient ways to model the electronic structure of the active site. nih.gov Furthermore, the development of polarizable force fields for the MM region is improving the description of electrostatic interactions between the QM and MM regions.

Enhanced Sampling Techniques: A major challenge in computational enzymology is to adequately sample the vast conformational space of an enzyme to obtain statistically meaningful results. Advanced sampling techniques, such as metadynamics, umbrella sampling, and replica exchange molecular dynamics, are being increasingly used in conjunction with QM/MM simulations to explore the free energy landscape of enzymatic reactions and to more accurately determine the structure and energy of the transition state.

Validation with Experimental Data: The high-resolution structures of enzyme-ADP-vanadate complexes obtained from X-ray crystallography and cryo-EM provide invaluable data for validating computational models. By comparing the computationally predicted structure of the transition state with the experimental structure of the ADP-vanadate complex, researchers can assess the accuracy of their models and make necessary refinements.

The synergy between computational and experimental approaches is crucial for advancing our understanding of enzyme catalysis. The continued refinement of computational methods, guided by experimental data from studies using ADP-vanadate, will undoubtedly lead to more accurate and predictive models of transition state structures.

Broader Implications for Fundamental Understanding of Biological Phosphate (B84403) Metabolism and Signaling

The insights gained from studies using ADP-vanadate extend far beyond the mechanistic details of individual enzymes. Vanadate (B1173111), as a phosphate analog, has been shown to have profound effects on a wide range of biological processes that involve phosphate metabolism and signaling. nih.govresearchgate.netpsu.eduresearchgate.netmdpi.com

Probing Phosphate-Dependent Signaling Pathways: Many cellular signaling pathways are regulated by the phosphorylation and dephosphorylation of proteins, which are catalyzed by kinases and phosphatases, respectively. Vanadate is a potent inhibitor of many phosphatases, and its use in cellular studies has helped to elucidate the roles of these enzymes in various signaling cascades. By stabilizing the phosphorylated state of proteins, vanadate can be used to probe the downstream effects of specific phosphorylation events.

Understanding Metabolic Regulation: Key metabolic pathways, such as glycolysis and oxidative phosphorylation, are tightly regulated by the availability of phosphate and the activity of phosphoryl transfer enzymes. Studies have shown that vanadate can influence glucose metabolism, in part by mimicking the effects of insulin. psu.eduresearchgate.net The use of ADP-vanadate to study the enzymes involved in these pathways can provide a more detailed understanding of how their activities are regulated.

Therapeutic Potential: The ability of vanadate compounds to modulate the activity of enzymes involved in phosphate metabolism has led to their investigation as potential therapeutic agents for diseases such as diabetes. nih.gov A deeper understanding of how ADP-vanadate interacts with its target enzymes at a molecular level can inform the design of more specific and potent vanadate-based drugs with fewer side effects.

Q & A

Q. How is Adenosine-5'-diphosphate-2',3'-vanadate synthesized and characterized for enzymatic studies?

Methodological Answer: The compound is synthesized by mixing adenosine diphosphate (ADP) with vanadate under controlled conditions. A validated protocol involves:

  • Preparing stock solutions of ADP and vanadate (e.g., sodium orthovanadate).
  • Adjusting pH to ~7.4–7.9 using HCl/NaOH to stabilize the vanadate-ADP complex .
  • Equilibrating the mixture for several days in the dark to prevent vanadate reduction (V⁵⁺ → V⁴⁺) .
  • Characterizing the product using nuclear magnetic resonance (NMR) to confirm structural integrity or mass spectrometry (MS) for molecular weight validation. X-ray crystallography may resolve the coordination geometry of vanadate with ADP .

Q. What analytical techniques are recommended for quantifying this compound in experimental samples?

Methodological Answer:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Adapt protocols used for ADP quantification, as described in . Use LC-MS-grade solvents (e.g., acetonitrile, ammonium acetate) to enhance sensitivity .
  • UV-Vis Spectroscopy: Leverage the absorbance properties of the adenosine moiety (λ ≈ 260 nm), but account for potential interference from vanadate by using differential spectra .
  • Enzymatic Assays: Couple with phosphatase enzymes to release vanadate, followed by colorimetric detection (e.g., malachite green assay for phosphate analogs) .

Q. What are the critical storage and handling considerations for this compound?

Methodological Answer:

  • Storage: Maintain at ≤−20°C in airtight, light-protected containers to prevent hydrolysis and vanadate reduction .
  • Handling: Use gloves and avoid dust generation. Vanadate is a respiratory irritant; work in a fume hood with HEPA filters .
  • Stability Monitoring: Regularly check pH (7.4–7.9) and use NMR to detect degradation products like free vanadate or ADP .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when using this compound as a transition-state analog?

Methodological Answer:

  • Control Equilibration Time: Vanadate-ADP complexes require days to reach equilibrium; inconsistent incubation times may yield variable inhibition results .
  • pH Optimization: Slight pH deviations alter vanadate speciation (e.g., HVO₄²⁻ vs. H₂VO₄⁻), affecting binding affinity. Use buffered systems (e.g., Tris-HCl, pH 7.5) .
  • Orthogonal Validation: Combine stopped-flow kinetics with isothermal titration calorimetry (ITC) to dissect binding thermodynamics and rule out non-specific interactions .

Q. What strategies distinguish competitive vs. non-competitive inhibition mechanisms?

Methodological Answer:

  • Substrate Titration: Competitive inhibition shows increased KmK_m but unchanged VmaxV_{max}; non-competitive shows reduced VmaxV_{max} with constant KmK_m. Perform Michaelis-Menten assays at varying ADP-vanadate concentrations .
  • Crystallographic Studies: Resolve enzyme-inhibitor complexes to visualize binding sites. Vanadate often mimics pentavalent transition states in phosphoryl transferases (e.g., ATPases) .
  • Pre-steady-state Kinetics: Use rapid-mixing techniques to capture transient inhibition phases, differentiating binding kinetics from catalytic steps .

Q. How does the vanadate moiety influence binding affinity compared to native phosphate groups?

Methodological Answer:

  • Electrostatic Effects: Vanadate’s higher negative charge (vs. phosphate) enhances electrostatic interactions with catalytic Mg²⁺ or arginine residues. Measure binding constants via surface plasmon resonance (SPR) .
  • Geometric Mimicry: Vanadate adopts trigonal bipyramidal geometry, closely resembling the transition state of phosphoryl transfer reactions. Compare enzyme activity in the presence of ADP-vanadate vs. ADP-phosphate using radioactive tracer assays .
  • Computational Modeling: Perform density functional theory (DFT) calculations to quantify bond angles/charge distribution differences between vanadate and phosphate .

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